![molecular formula C21H23N5O B12177353 N-(3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl)-1-isopropyl-1H-indole-6-carboxamide](/img/structure/B12177353.png)
N-(3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl)-1-isopropyl-1H-indole-6-carboxamide
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Overview
Description
N-(3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl)-1-isopropyl-1H-indole-6-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a triazolopyridine moiety, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl)-1-isopropyl-1H-indole-6-carboxamide typically involves multiple steps. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction conditions include the use of dry toluene and molecular sieves to enhance the yield .
Industrial Production Methods
Industrial production of this compound may involve scaling up the microwave-mediated synthesis method. The use of continuous flow reactors and optimization of reaction conditions can further improve the efficiency and yield of the process. Additionally, late-stage functionalization of the triazolopyridine moiety can be employed to introduce various functional groups, enhancing the compound’s utility in different applications .
Chemical Reactions Analysis
Types of Reactions
N-(3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl)-1-isopropyl-1H-indole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for N-(3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl)-1-isopropyl-1H-indole-6-carboxamide is C19H21N7O2, with a molecular weight of approximately 379.4 g/mol. The compound features a unique structural configuration that contributes to its biological activity.
Inhibition of PD-1/PD-L1 Interaction
A significant application of this compound is its role as a potent inhibitor of the programmed cell death protein 1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction. Research indicates that compounds based on the [1,2,4]triazolo[4,3-a]pyridine scaffold exhibit strong inhibitory activity against this pathway, which is crucial for immune evasion by tumors.
Case Study:
A study evaluated a series of [1,2,4]triazolo[4,3-a]pyridines and found that one specific compound demonstrated an IC50 value of 92.3 nM in inhibiting PD-1/PD-L1 interactions. This suggests potential for developing new immunotherapeutic agents targeting cancer treatment .
Modulation of Toll-like Receptors
Another critical application involves the modulation of Toll-like receptors (TLRs), specifically TLR7, TLR8, and TLR9. These receptors play vital roles in the immune response and are implicated in various diseases.
Research Findings:
The compound has been shown to inhibit signaling through these receptors effectively. This inhibition can be harnessed for therapeutic interventions in autoimmune diseases and inflammatory conditions .
Anticancer Properties
The compound exhibits promising anticancer activity across various cancer cell lines. The mechanisms include apoptosis induction and disruption of key cellular processes.
Data Table: Anticancer Activity
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
A | MCF7 | 12.50 | Apoptosis induction |
B | NCI-H460 | 8.55 | Microtubule disruption |
C | HeLa | 7.01 | Topoisomerase II inhibition |
These findings indicate that the compound can effectively target multiple pathways involved in cancer progression .
Antimicrobial Activity
Additionally, compounds with similar structural features have been investigated for their antimicrobial properties. The triazolopyridine moiety is known to interact with various biological targets, contributing to its efficacy against bacterial infections.
Mechanism of Action
The mechanism of action of N-(3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl)-1-isopropyl-1H-indole-6-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit kinases such as c-Met and VEGFR-2, which play crucial roles in cell proliferation and survival . By binding to these kinases, the compound disrupts their signaling pathways, leading to reduced cell growth and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazolopyridine moiety and exhibit various biological activities.
Triazolothiadiazines: Known for their diverse pharmacological activities, including anticancer and antimicrobial properties.
Triazolopyrazines: Investigated for their potential as kinase inhibitors and antibacterial agents.
Uniqueness
N-(3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl)-1-isopropyl-1H-indole-6-carboxamide stands out due to its unique combination of a triazolopyridine moiety with an indole carboxamide structure. This combination enhances its potential as a multi-target inhibitor, making it a promising candidate for therapeutic applications in various diseases.
Biological Activity
N-(3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl)-1-isopropyl-1H-indole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a triazolo-pyridine moiety and an indole carboxamide framework. This unique combination contributes to its biological activity. The presence of the triazole ring is particularly noteworthy, as it has been associated with various pharmacological effects.
Inhibition of Ion Channels
One of the primary mechanisms through which this compound exerts its biological effects is the inhibition of sodium channels, specifically NaV1.7. This sodium channel has been implicated in pain signaling pathways. Studies have shown that derivatives of triazolo[4,3-a]pyridine can effectively inhibit NaV1.7 with high selectivity over other isoforms, suggesting potential applications in pain management therapies .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit antiproliferative properties against various cancer cell lines. These compounds have been shown to induce apoptosis through mechanisms such as activation of caspases and modulation of poly(ADP-ribose) polymerase (PARP) activity . The ability to reduce proliferating cell nuclear antigen (PCNA) levels further supports their role in inhibiting cancer cell growth .
Table 1: Biological Activity Overview
Activity Type | Mechanism/Target | Reference |
---|---|---|
Sodium Channel Inhibition | NaV1.7 | , |
Anticancer | Apoptosis induction via PARP | , |
Immune Modulation | PD-1/PD-L1 Interaction |
Case Study: Pain Management
A study evaluated the efficacy of this compound in a transgenic mouse model of induced pain. The results demonstrated significant analgesic effects compared to control groups, indicating its potential as a therapeutic agent for chronic pain conditions .
Case Study: Cancer Cell Lines
In vitro studies on various cancer cell lines revealed that this compound exhibits dose-dependent cytotoxicity. For instance, in human breast cancer cells (MCF-7), treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers . The findings suggest that further development could lead to new anticancer therapies.
Properties
Molecular Formula |
C21H23N5O |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
1-propan-2-yl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]indole-6-carboxamide |
InChI |
InChI=1S/C21H23N5O/c1-15(2)25-13-10-16-8-9-17(14-18(16)25)21(27)22-11-5-7-20-24-23-19-6-3-4-12-26(19)20/h3-4,6,8-10,12-15H,5,7,11H2,1-2H3,(H,22,27) |
InChI Key |
ULJDEEGWIJKFPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=C1C=C(C=C2)C(=O)NCCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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